(R)-2-(benzhidrilsulfinil)acetato de metilo

Descripción general

Descripción

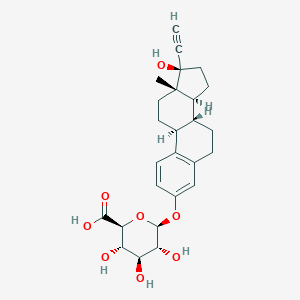

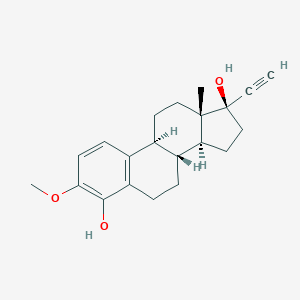

Methyl ®-(benzhydrylsulfinyl)acetate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant aromas and are widely used in various industries, including pharmaceuticals, cosmetics, and food

Aplicaciones Científicas De Investigación

Methyl ®-(benzhydrylsulfinyl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized as a solvent and intermediate in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

Target of Action

A related compound, 2-benzhydrylsulfinyl-n-hydroxyacetamide-na, has been shown to induce apoptosis in cancer cells via the p53 and caspase-8 pathway .

Mode of Action

For instance, the related compound 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na was found to increase reactive oxygen species (ROS) synthesis, leading to a reduction in mitochondrial membrane potential (MMP) through mechanisms that included Bax upregulation, P53 activation, and Bcl-2 downregulation .

Biochemical Pathways

The related compound 2-benzhydrylsulfinyl-n-hydroxyacetamide-na was found to affect the p53 and caspase-8 signaling pathways, leading to apoptosis in cancer cells .

Result of Action

The related compound 2-benzhydrylsulfinyl-n-hydroxyacetamide-na was found to suppress cancer cell proliferation, resulting in apoptosis .

Análisis Bioquímico

Biochemical Properties

®-methyl 2-(benzhydrylsulfinyl)acetate plays a role in various biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the modulation of their activity, affecting the metabolism of other substrates. Additionally, ®-methyl 2-(benzhydrylsulfinyl)acetate may interact with transport proteins, influencing its distribution within the body .

Cellular Effects

The effects of ®-methyl 2-(benzhydrylsulfinyl)acetate on various types of cells and cellular processes are of significant interest. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, ®-methyl 2-(benzhydrylsulfinyl)acetate can affect the expression of genes involved in oxidative stress response and energy metabolism. It may also impact cell signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in regulating cellular responses to hormones and other extracellular signals .

Molecular Mechanism

The molecular mechanism of action of ®-methyl 2-(benzhydrylsulfinyl)acetate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, leading to the modulation of their activity. For example, ®-methyl 2-(benzhydrylsulfinyl)acetate may inhibit the activity of certain enzymes involved in the degradation of neurotransmitters, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-methyl 2-(benzhydrylsulfinyl)acetate can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to ®-methyl 2-(benzhydrylsulfinyl)acetate can lead to changes in cellular function, such as alterations in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of ®-methyl 2-(benzhydrylsulfinyl)acetate vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced cognitive function and increased wakefulness. At higher doses, ®-methyl 2-(benzhydrylsulfinyl)acetate may cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s effects change significantly at specific dosage levels. Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with ®-methyl 2-(benzhydrylsulfinyl)acetate .

Metabolic Pathways

®-methyl 2-(benzhydrylsulfinyl)acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions. The metabolites of ®-methyl 2-(benzhydrylsulfinyl)acetate can further participate in metabolic pathways, affecting metabolic flux and metabolite levels. The study of these metabolic pathways provides insights into the compound’s pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

The transport and distribution of ®-methyl 2-(benzhydrylsulfinyl)acetate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, which facilitate its uptake into cells. Once inside the cells, ®-methyl 2-(benzhydrylsulfinyl)acetate may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its pharmacological effects and potential therapeutic applications .

Subcellular Localization

The subcellular localization of ®-methyl 2-(benzhydrylsulfinyl)acetate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the cytoplasm, nucleus, or other subcellular structures, depending on its interactions with cellular machinery. The subcellular localization of ®-methyl 2-(benzhydrylsulfinyl)acetate can influence its activity and function, as well as its interactions with other biomolecules. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic targets .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-(benzhydrylsulfinyl)acetate typically involves the esterification of benzhydrylsulfinylacetic acid with methanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl ®-(benzhydrylsulfinyl)acetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as Amberlyst-15, can also be employed to streamline the process and reduce the need for extensive purification steps .

Análisis De Reacciones Químicas

Types of Reactions

Methyl ®-(benzhydrylsulfinyl)acetate can undergo various chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Grignard reagents, organolithium compounds.

Major Products

Oxidation: Benzhydrylsulfonylacetic acid.

Reduction: Benzhydrylsulfinylmethanol.

Substitution: Various substituted benzhydrylsulfinylacetates depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

Methyl acetate: A simple ester with a similar structure but lacks the sulfinyl group.

Ethyl benzoate: Another ester with a benzene ring but different functional groups.

Methyl butyrate: An ester with a different alkyl chain length.

Uniqueness

Methyl ®-(benzhydrylsulfinyl)acetate is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Propiedades

IUPAC Name |

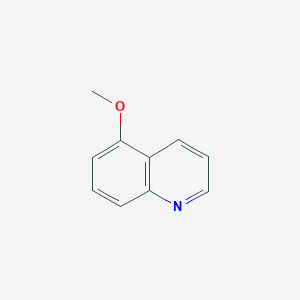

methyl 2-[(R)-benzhydrylsulfinyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3S/c1-19-15(17)12-20(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMZFATUMFWKEA-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[S@@](=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552872 | |

| Record name | Methyl [(R)-diphenylmethanesulfinyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713134-72-6 | |

| Record name | (R)-Modafinil carboxylate methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0713134726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl [(R)-diphenylmethanesulfinyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-MODAFINIL CARBOXYLATE METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS8E5UHA2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

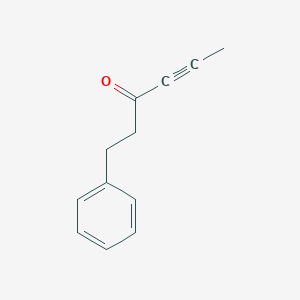

![9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid](/img/structure/B23522.png)

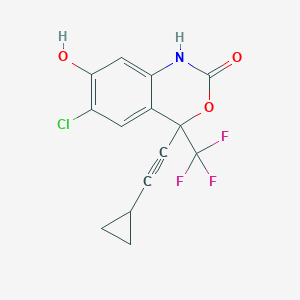

![(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B23523.png)

![4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid](/img/structure/B23524.png)

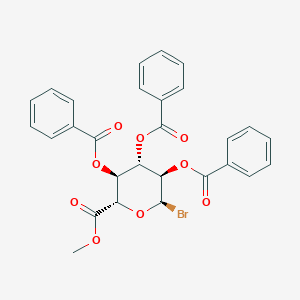

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B23532.png)